molecular formula C13H16BrNO3 B6361064 tert-butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate CAS No. 1258400-18-8

tert-butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate

Cat. No.: B6361064
CAS No.: 1258400-18-8
M. Wt: 314.17 g/mol
InChI Key: OKMQJPNDYZKGNF-SNVBAGLBSA-N
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Description

tert-Butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated benzofuran derivative. One common method involves the use of tert-butyl carbamate and 7-bromo-2,3-dihydro-1-benzofuran-3-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its unique structure allows for the exploration of its biological activity and potential therapeutic effects .

Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it a valuable intermediate in various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes and receptors, potentially modulating their activity. The carbamate group may also play a role in the compound’s biological effects by interacting with nucleophiles in the biological environment .

Comparison with Similar Compounds

Uniqueness: The presence of the bromine atom in tert-butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate distinguishes it from other similar compounds. This bromine atom can participate in unique chemical reactions, making the compound versatile in synthetic applications. Additionally, the specific stereochemistry (3S) of the compound may impart unique biological properties .

Properties

IUPAC Name

tert-butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(16)15-10-7-17-11-8(10)5-4-6-9(11)14/h4-6,10H,7H2,1-3H3,(H,15,16)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMQJPNDYZKGNF-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COC2=C1C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1COC2=C1C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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